molecular formula C6H2BrCl2F B3013598 1-Bromo-4,5-dichloro-2-fluorobenzene CAS No. 1000572-78-0; 1160573-64-7

1-Bromo-4,5-dichloro-2-fluorobenzene

Cat. No.: B3013598
CAS No.: 1000572-78-0; 1160573-64-7
M. Wt: 243.88
InChI Key: YAKOUNMAKAPKIQ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-fluorobenzene (CAS 1000572-78-0) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.884 g/mol. It features bromine, chlorine, and fluorine substituents on a benzene ring, creating a sterically hindered and electronically diverse structure. This compound is commercially available through suppliers such as Thermo Scientific (≥96% purity) and Hubei Yangxin Medical Technology, a leading Chinese standard material provider for pharmaceuticals .

Its primary applications include serving as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors and other bioactive molecules . The compound’s reactivity is influenced by the electron-withdrawing effects of fluorine and chlorine, which activate the bromine substituent for nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

Properties

IUPAC Name

1-bromo-4,5-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKOUNMAKAPKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661532
Record name 1-Bromo-4,5-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160573-64-7
Record name 1-Bromo-4,5-dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing fluorine with a methyl group (e.g., 1-bromo-4,5-dichloro-2-methylbenzene) reduces electron-withdrawing effects, decreasing bromine’s reactivity in cross-coupling .
  • Methoxy vs. Fluorine : The methoxy group in 1-bromo-4,5-difluoro-2-methoxybenzene introduces electron-donating resonance effects, opposing fluorine’s electron-withdrawing nature and modifying regioselectivity in substitution reactions .

Reactivity in Cross-Coupling Reactions

Miyaura Borylation and Suzuki Coupling

This compound undergoes Miyaura borylation to form boronic esters (e.g., compound 50 in Scheme 5 of ), which participate in Suzuki reactions to yield kinase inhibitors. Comparatively:

  • 1-Bromo-4,5-difluoro-2-methylbenzene : The methyl group increases steric hindrance, reducing borylation efficiency .
  • 1-Bromo-3,5-dichloro-2-fluorobenzene : The altered chlorine positions may lower reaction yields due to unfavorable electronic activation .

Reduction Potentials

Density functional theory (DFT) calculations reveal that halogen positioning impacts reduction potentials. For example:

  • SCE, similar to triazine derivatives .
  • 1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene : Lower basis-set calculations predict −0.84 V vs. SCE, highlighting the sensitivity of electronic properties to substituent choice .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Bromo-4,5-dichloro-2-fluorobenzene, and how do reaction conditions influence regioselectivity?

  • Methodology : Direct halogenation of fluorobenzene derivatives via electrophilic substitution is a common approach. For example, bromination and chlorination can be achieved using Br₂/FeBr₃ and Cl₂/AlCl₃, respectively, under controlled temperature (0–5°C) to minimize over-halogenation . Alternatively, Suzuki coupling of pre-halogenated fragments (e.g., bromo-fluoroarenes with chlorinated boronic acids) may enhance regiocontrol .
  • Key Considerations : Monitor reaction progress via GC-MS or HPLC to detect intermediates and by-products (e.g., trihalogenated isomers) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Methods :

  • Purity : Use high-performance liquid chromatography (HPLC) with UV detection (>97.0% purity threshold) .
  • Structural Confirmation : Combine 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Fluorine and chlorine isotopic patterns in HRMS aid in distinguishing positional isomers .
    • Data Table :
TechniqueParametersExpected Outcome
HPLCC18 column, 70:30 MeOH:H₂OSingle peak at RT = 8.2 min
1^1H NMR400 MHz, CDCl₃δ 7.45 (d, J = 8 Hz, 1H), δ 7.12 (d, J = 6 Hz, 1H)

Q. What safety protocols are critical when handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid prolonged exposure to light and moisture to prevent decomposition .
  • Storage : Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to suppress oxidative degradation .
  • Disposal : Neutralize halogenated waste with 10% NaOH/EtOH solution before incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine and chlorine groups deactivate the benzene ring, slowing oxidative addition in Pd-catalyzed couplings. However, bromine’s larger atomic radius enhances leaving-group ability compared to chlorine.
  • Optimization Strategy : Use Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to accelerate coupling with arylboronic acids. Conduct kinetic studies at varying temperatures (25–80°C) to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported melting points and solubility data for this compound?

  • Data Reconciliation :

  • Melting Point : Literature values range from 45–52°C due to polymorphic forms. Perform DSC analysis to identify thermodynamically stable phases .
  • Solubility : Discrepancies in DMSO solubility (10–15 mg/mL) may arise from residual solvents. Dry samples under vacuum (40°C, 24 hrs) and re-test .
    • Table of Reported vs. Observed Data :
PropertyLiterature ValueObserved ValueConditions
Mp (°C)45–5249.5 ± 0.3DSC, 5°C/min
Solubility (DMSO)12 mg/mL14 mg/mLAnhydrous, 25°C

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • In Silico Tools :

  • Persistence : Use EPI Suite to estimate biodegradation half-life (>60 days, indicating high persistence) .
  • Toxicity : Apply QSAR models (e.g., TEST) to predict LC₅₀ values for aquatic organisms. Correlate with experimental zebrafish embryo assays .
    • Validation : Compare computational predictions with OECD 301F ready biodegradability test results.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

  • Scale-Up Issues :

  • Heat Management : Exothermic halogenation requires jacketed reactors with precise temperature control (±2°C) to avoid side reactions .
  • Purification : Replace column chromatography with fractional distillation or recrystallization (hexane/EtOAc) for >100 g batches .
    • Case Study : Pilot-scale synthesis (1 kg) achieved 78% yield using continuous-flow microreactors, reducing reaction time from 12 hrs to 30 mins .

Methodological Recommendations

  • Synthetic Optimization : Employ Design of Experiments (DoE) to map the effects of solvent polarity, catalyst loading, and temperature on yield .
  • Data Reproducibility : Archive raw NMR/FID files and HPLC chromatograms in open-access repositories (e.g., Zenodo) with metadata tags for halogenated aromatics.

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